molecular formula C12H11FN4 B1415426 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-35-7

5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415426
CAS RN: 2197055-35-7
M. Wt: 230.24 g/mol
InChI Key: CHEDLBGIHXPDDI-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also referred to as 5-AMF-3-MPC, is a small molecule compound that has been studied for its potential therapeutic applications. It is a pyrazole-based compound that can act as a ligand for several different receptors, including the estrogen receptor and the androgen receptor. 5-AMF-3-MPC has been studied for its potential to be used in the treatment of various diseases, including cancer and metabolic disorders.

Scientific Research Applications

Synthesis and Characterization

Research on 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives has focused on synthesis techniques and characterization. For instance, studies have explored the synthesis of novel Schiff bases and pyrazole-4-carbonitrile derivatives, highlighting methods like Gewald synthesis and Vilsmeier-Haack reaction for creating antimicrobial agents and understanding their structural properties through elemental analyses, IR, NMR, and mass spectral data (Puthran et al., 2019). Similarly, Ali et al. (2016) delved into aldol condensation processes for generating pyrazole-4-carbonitrile derivatives, offering insights into their potential for creating substituted pyrazoles and other compounds with various bioactivities (Ali et al., 2016).

Corrosion Inhibition

The chemical has also been investigated for its role in corrosion inhibition. Abdel Hameed et al. (2020) assessed the corrosion inhibition and adsorption properties of heterocyclic derivatives on steel surfaces, demonstrating the potential of such compounds in protecting against corrosion in acidic environments (Abdel Hameed et al., 2020). This research is critical for industrial applications where material longevity and resistance to corrosion are paramount.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of derivatives of 5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been a significant area of study. Research has shown the effectiveness of these compounds against a variety of microbial strains, indicating their potential in developing new antimicrobial agents. For example, the synthesis of pyrazolopyrimidine derivatives has been linked to anti-inflammatory activity, suggesting a broader pharmacological utility for these compounds in treating inflammation-related disorders (El-Dean et al., 2016).

Material Science and Surface Chemistry

In material science and surface chemistry, the interaction of lysozyme with pyrazole-4-carbonitrile derivatives through fluorescence quenching studies has revealed insights into the molecular interactions and binding mechanisms of these compounds. Such studies are essential for understanding the biocompatibility and potential biomedical applications of these materials (Wu et al., 2007).

properties

IUPAC Name

5-amino-1-(3-fluoro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4/c1-7-10(13)4-3-5-11(7)17-12(15)9(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDLBGIHXPDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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